molecular formula C21H21NO5 B2668923 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010910-41-4

9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2668923
CAS No.: 1010910-41-4
M. Wt: 367.401
InChI Key: UYNFHSXPZYPCJR-UHFFFAOYSA-N
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Description

“9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is a synthetic organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[8,7-e][1,3]oxazin core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the 3-(4-methoxyphenyl) group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the 9-(3-hydroxypropyl) group: This can be done through a nucleophilic substitution reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the oxazin ring, potentially opening it to form simpler structures.

    Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex organic molecules.

Biology

    Biological assays: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Explored as a lead compound for developing new therapeutic agents.

Industry

    Material science:

Mechanism of Action

The mechanism of action of “9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl and methoxyphenyl groups could play a role in binding to the active site of the target molecule, influencing its function.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[8,7-e][1,3]oxazin derivatives: Other compounds in this class with different substituents.

    Phenyl derivatives: Compounds with similar phenyl groups but different core structures.

Uniqueness

The unique combination of the chromeno[8,7-e][1,3]oxazin core with the 3-(4-methoxyphenyl) and 9-(3-hydroxypropyl) groups may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-15-5-3-14(4-6-15)18-12-26-21-16(20(18)24)7-8-19-17(21)11-22(13-27-19)9-2-10-23/h3-8,12,23H,2,9-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNFHSXPZYPCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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